ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound featuring a cyclopenta[b]thiophene core fused with a benzamido group substituted with a dipropylsulfamoyl moiety and an ethyl carboxylate ester. Key structural attributes include:
- Dipropylsulfamoyl group: A sulfonamide derivative with two propyl chains, which may enhance lipophilicity and modulate pharmacokinetic properties.
- Ethyl carboxylate ester: Likely acts as a prodrug moiety, improving bioavailability via esterase-mediated hydrolysis to the active carboxylic acid form.
Sulfonamide derivatives, such as this compound, are widely explored for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-4-14-25(15-5-2)32(28,29)17-12-10-16(11-13-17)21(26)24-22-20(23(27)30-6-3)18-8-7-9-19(18)31-22/h10-13H,4-9,14-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDYJFSDABSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thiophene core. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10)
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzamido and dipropylsulfamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate may exhibit significant anticancer properties. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. The sulfonamide group is often associated with increased cytotoxicity in cancer therapies, making this compound a candidate for further investigation in oncology.
Antimicrobial Properties
The presence of the sulfonamide moiety suggests potential applications as an antimicrobial agent. Sulfonamides are well-known for their antibacterial properties, and compounds like this compound could be explored for their effectiveness against resistant bacterial strains.
Neurological Applications
Recent studies have pointed towards the role of related compounds in modulating ion channels implicated in neurological disorders such as epilepsy and Parkinson's disease. The unique structure of this compound may allow it to interact with specific biological pathways involved in these conditions, warranting further research into its neuroprotective effects .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several chemical pathways. These synthetic routes allow for the creation of derivatives that may possess enhanced biological activities or modified pharmacokinetic properties. For example:
- Starting Materials : Utilization of commercially available aryl bromides and sulfonic acids.
- Reactions : Employing methods such as acylation and alkylation to modify the core structure.
- Characterization : Analytical techniques (NMR, MS) confirm the structure and purity of synthesized compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell growth at low concentrations |
| Antimicrobial Testing | Assessed against Gram-positive and Gram-negative bacteria | Demonstrated potent antibacterial activity comparable to established sulfonamide drugs |
| Neuroprotective Potential | Investigated effects on ion channel modulation | Indicated potential benefits in reducing neuronal excitability in model systems |
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Structure Analysis
Substituent Impact
- Ethyl Carboxylate (Target) : Unlike cyanide () or trimethylsilyl esters (), this ester is a common prodrug strategy to enhance oral bioavailability.
Biological Activity
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene moiety and a sulfamoyl group, which may contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For instance, it has been noted that the compound could inhibit certain enzymes linked to inflammation and tumor growth.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For example, studies have shown that similar thiophene derivatives demonstrated good to moderate antibacterial activities against both gram-positive and gram-negative bacteria . The specific compound may share these properties due to its structural similarities.
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
The compound's structural features suggest it may possess anti-inflammatory effects. Studies on similar compounds have reported their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Case Studies
- Anticancer Efficacy : A study evaluating a series of thiophene derivatives found that certain compounds exhibited potent antiproliferative effects against multiple tumor cell lines. The most active compounds were associated with increased cell cycle arrest in the G2/M phase .
- Antimicrobial Screening : In another study, synthesized thiophene derivatives were screened for antibacterial activity using the agar well diffusion method. The results indicated significant inhibition zones against common bacterial strains, comparable to standard antibiotics .
- Inflammatory Response Modulation : Research into related sulfamoyl compounds indicated their role in modulating NF-κB signaling pathways, which are pivotal in inflammatory responses. Such modulation suggests a potential therapeutic application for conditions characterized by chronic inflammation .
Data Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Significant activity against gram-positive and gram-negative bacteria; inhibition zones comparable to antibiotics |
| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation in MCF-7 and NCI-H460 cell lines |
| Anti-inflammatory | Modulates NF-κB signaling; inhibits pro-inflammatory cytokines |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including cyclization of the cyclopentathiophene core, followed by benzamido and dipropylsulfamoyl group substitutions. Key intermediates may include ethyl 2-aminothiophene-3-carboxylate derivatives and 4-(dipropylsulfamoyl)benzoyl chloride. Reaction optimization often employs coupling reagents like EDCI/HOBt for amide bond formation and controlled cyclization conditions (e.g., acid catalysis) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?
Essential techniques include:
- NMR : Confirm regiochemistry of the cyclopentathiophene core and substituent positions. Overlapping signals in aromatic regions can be resolved using 2D NMR (e.g., COSY, HSQC).
- IR : Validate carbonyl (C=O) and sulfonamide (S=O) groups.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is commonly used. Recrystallization from ethanol or acetonitrile may improve purity, particularly for crystalline intermediates .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC at 24-hour intervals.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects can be incorporated using the polarizable continuum model (PCM). Comparative analysis with experimental NMR/IR data validates computational results .
Q. What strategies optimize reaction yields of the cyclopentathiophene core under varying catalytic conditions?
Test palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) to form the fused thiophene ring. Key parameters:
- Catalyst loading (e.g., 5 mol% Pd(OAc)₂).
- Solvent polarity (DMF vs. THF).
- Temperature (80–120°C). Monitor progress via LC-MS to identify side products (e.g., over-reduction intermediates) .
Q. In molecular docking studies, what considerations are essential for evaluating interactions with biological targets?
- Protein preparation : Remove water molecules and optimize hydrogen bonding networks.
- Grid box placement : Center on the active site (e.g., enzymatic pockets) with dimensions covering ±10 Å around the ligand.
- Scoring functions : Use AutoDock Vina or Glide to rank binding affinities. Validate poses with molecular dynamics simulations (e.g., RMSD stability over 50 ns) .
Q. How can structure-activity relationship (SAR) studies systematically modify the benzamido substituent for enhanced bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzamido ring to modulate electronic effects.
- Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays.
- Data correlation : Use multivariate regression to link substituent Hammett constants (σ) with IC₅₀ values .
Notes on Methodological Rigor
- Contradiction management : If spectroscopic data conflicts with computational predictions (e.g., unexpected downfield shifts in NMR), re-examine solvent effects or tautomeric equilibria .
- Experimental validation : Always cross-verify docking results with in vitro assays (e.g., surface plasmon resonance) to confirm binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
